(E)-10-Hydroxyamitriptyline
Übersicht
Beschreibung
(E)-10-Hydroxyamitriptyline (10-OH-AT) is a synthetic compound that is a derivative of the naturally occurring amitriptyline. It is a type of tricyclic antidepressant that is used for the treatment of depression and other mental health disorders. 10-OH-AT has been studied extensively in the laboratory, with numerous studies demonstrating its potential therapeutic effects. This article will provide an overview of 10-OH-AT synthesis, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Metabolite Analysis and Detection
(E)-10-Hydroxyamitriptyline, a metabolite of the antidepressant amitriptyline, has been a subject of study for its presence and characteristics in human biological samples. Nusser, Nill, and Breyer-Pfaff (1990) focused on the analysis of its enantiomers in human urine. They employed high-performance liquid chromatography for this purpose, highlighting the compound's relevance in clinical pharmacology and drug metabolism studies (Nusser, Nill, & Breyer-Pfaff, 1990).
Chromatographic Techniques
Developing methods for quantifying this compound in biological samples has been a significant area of research. Ulrich, Isensee, and Pester (1996) developed a method for simultaneous quantification of amitriptyline, its metabolites including this compound, using capillary gas-liquid chromatography. This method is crucial for therapeutic drug monitoring and understanding drug metabolism (Ulrich, Isensee, & Pester, 1996).
Pharmacogenetics and Metabolism
Understanding the metabolism of this compound has implications for personalized medicine. Breyer-Pfaff et al. (1992) explored the metabolism of amitriptyline and its metabolites, including this compound, in patients with different cytochrome P450 isozymes. This study provides insights into how genetic factors can influence drug metabolism and effectiveness (Breyer-Pfaff et al., 1992).
Cardiotoxicity Studies
The cardiotoxicity of nortriptyline and its metabolites, including this compound, was investigated by Pollock, Everett, andPerel (1992). Their research on swine models assessed the cardiovascular effects of these compounds, providing important data for understanding the safety profile of antidepressant metabolites (Pollock, Everett, & Perel, 1992).
Clinical Outcome Prediction
Shimoda et al. (1997) explored the relationship between plasma levels of amitriptyline, its metabolites including this compound, and the clinical outcome of depressive episodes in patients. Their findings provide valuable insights for optimizing antidepressant therapy based on metabolite levels (Shimoda et al., 1997).
Metabolite Pharmacodynamics
The neuropharmacological properties of amitriptyline, nortriptyline, and their metabolites, including this compound, were studied by Hyttel, Christensen, and Fjalland (2009). This research helps in understanding how these metabolites interact with various neurotransmitter systems, impacting their therapeutic and side effect profiles (Hyttel, Christensen, & Fjalland, 2009).
Pupil Response Studies
Mindel, Rubin, and Kharlamb (1990) investigated the effect of E-10-Hydroxynortriptyline, a related metabolite, on the pupil response in rabbits, which could have implications for understanding the effects of this compound on the autonomic nervous system (Mindel, Rubin, & Kharlamb, 1990).
Eigenschaften
IUPAC Name |
(2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWBJXOKAFHZAI-SFQUDFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873786 | |
Record name | (E)-10-Hydroxyamitriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64520-05-4 | |
Record name | 10-Hydroxyamitriptyline, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064520054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-10-Hydroxyamitriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-HYDROXYAMITRIPTYLINE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8646K54I21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.